molecular formula C21H25N3O2S B5707020 4-(1,3-benzodioxol-5-ylmethyl)-N-(2-ethylphenyl)-1-piperazinecarbothioamide

4-(1,3-benzodioxol-5-ylmethyl)-N-(2-ethylphenyl)-1-piperazinecarbothioamide

Cat. No. B5707020
M. Wt: 383.5 g/mol
InChI Key: JARABBDGNMDXIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,3-benzodioxol-5-ylmethyl)-N-(2-ethylphenyl)-1-piperazinecarbothioamide, also known as Benzylpiperazine-2-ethylthio-thioacetamide (BZP-ETA), is a synthetic compound that has been used in scientific research. It belongs to the class of piperazine derivatives and has been studied for its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of BZP-ETA is not fully understood. However, it is believed to act by modulating the release of neurotransmitters such as dopamine and serotonin in the brain. It may also act by inhibiting the activity of certain enzymes involved in the inflammatory response.
Biochemical and Physiological Effects:
BZP-ETA has been shown to have a range of biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its analgesic and anti-inflammatory effects. It has also been shown to decrease the levels of certain inflammatory cytokines in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BZP-ETA in lab experiments is its potential therapeutic applications. It has been shown to exhibit anti-inflammatory and analgesic properties, which may be useful in the development of new drugs. However, one of the limitations of using BZP-ETA is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound.

Future Directions

There are several future directions for the study of BZP-ETA. One area of research is the development of new drugs based on the structure of BZP-ETA. Another area of research is the investigation of its potential use in the treatment of Parkinson's disease. Further studies are also needed to determine the safety and efficacy of this compound in humans.

Synthesis Methods

The synthesis of BZP-ETA involves the reaction of 1,3-benzodioxole-5-carboxaldehyde and 2-ethylphenylpiperazine with thioacetamide. The reaction takes place in the presence of a catalyst and under controlled conditions to yield the desired product. The purity of the compound can be determined using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

BZP-ETA has been studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory and analgesic properties in animal models. It has also been studied for its potential use in the treatment of Parkinson's disease, as it has been shown to increase dopamine levels in the brain.

properties

IUPAC Name

4-(1,3-benzodioxol-5-ylmethyl)-N-(2-ethylphenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2S/c1-2-17-5-3-4-6-18(17)22-21(27)24-11-9-23(10-12-24)14-16-7-8-19-20(13-16)26-15-25-19/h3-8,13H,2,9-12,14-15H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JARABBDGNMDXIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=S)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,3-benzodioxol-5-ylmethyl)-N-(2-ethylphenyl)piperazine-1-carbothioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.